molecular formula C13H16O2S B14266916 (4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene CAS No. 131336-07-7

(4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene

Cat. No.: B14266916
CAS No.: 131336-07-7
M. Wt: 236.33 g/mol
InChI Key: KHXPRIDDPARCPK-UHFFFAOYSA-N
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Description

(4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene is an organic compound characterized by a cyclopentene ring substituted with two methyl groups at the 4-position and a sulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene typically involves the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using reagents such as methyl iodide or methyl bromide.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Coupling with Benzene: The final step involves coupling the cyclopentene derivative with benzene, typically through Friedel-Crafts alkylation or related reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the benzene ring would yield nitro derivatives, while oxidation of the sulfonyl group could produce sulfonic acids.

Scientific Research Applications

(4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylcyclopent-1-ene: Similar structure but lacks the sulfonyl group.

    4-Methylcyclopent-1-ene-1-sulfonylbenzene: Similar but with only one methyl group on the cyclopentene ring.

    Cyclopentene-1-sulfonylbenzene: Lacks the methyl groups on the cyclopentene ring.

Uniqueness

(4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene is unique due to the presence of both the sulfonyl group and the two methyl groups on the cyclopentene ring, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

131336-07-7

Molecular Formula

C13H16O2S

Molecular Weight

236.33 g/mol

IUPAC Name

(4,4-dimethylcyclopenten-1-yl)sulfonylbenzene

InChI

InChI=1S/C13H16O2S/c1-13(2)9-8-12(10-13)16(14,15)11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3

InChI Key

KHXPRIDDPARCPK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=C(C1)S(=O)(=O)C2=CC=CC=C2)C

Origin of Product

United States

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